molecular formula C8H13NO2 B13178189 1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one

1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one

Katalognummer: B13178189
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: VYINAPCCKSDZFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one is a chemical compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol . This compound is characterized by its unique structure, which includes an oxolane ring and an aminomethyl group attached to a prop-2-en-1-one moiety. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one typically involves the following steps:

Analyse Chemischer Reaktionen

1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the oxolane ring can interact with enzymes and receptors, modulating their function. These interactions contribute to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

1-[5-(aminomethyl)oxolan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C8H13NO2/c1-2-7(10)8-4-3-6(5-9)11-8/h2,6,8H,1,3-5,9H2

InChI-Schlüssel

VYINAPCCKSDZFV-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)C1CCC(O1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.